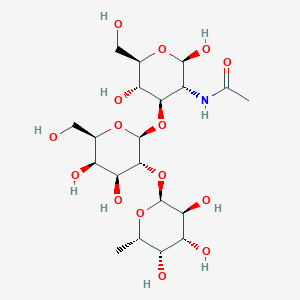
globo-H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human blood group H type 1 trisaccharide is a small molecule that plays a crucial role in the ABO blood group system. It is composed of three monosaccharides: α-L-fucose, β-D-galactose, and β-D-N-acetylglucosamine. This trisaccharide is a key determinant in the recognition and compatibility of blood types, particularly in the context of blood transfusions and organ transplants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of human blood group H type 1 trisaccharide typically involves the stepwise assembly of the three monosaccharides. One common method employs glycosyl donors and acceptors with specific protecting groups to ensure regioselectivity and stereoselectivity. For example, the use of 2-azido-2-deoxy-selenogalactoside as a glycosyl donor, along with protecting groups like 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene), facilitates the formation of the desired glycosidic bonds .
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of monosaccharides from activated donor molecules to acceptor molecules, forming the trisaccharide structure. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Human blood group H type 1 trisaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharides can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Human blood group H type 1 trisaccharide has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to investigate cell recognition and signaling processes, particularly in the context of blood group antigens.
Medicine: It plays a role in blood transfusion compatibility testing and organ transplantation.
Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting blood group antigens
Mechanism of Action
The mechanism of action of human blood group H type 1 trisaccharide involves its interaction with specific glycosyltransferases in the ABO blood group system. These enzymes catalyze the transfer of monosaccharides to form the trisaccharide structure, which is then recognized by antibodies and other proteins involved in immune responses. The molecular targets include the glycosyltransferases and the pathways involved in glycosylation .
Comparison with Similar Compounds
Similar Compounds
Human blood group A trisaccharide: Composed of α-L-fucose, β-D-galactose, and α-D-N-acetylgalactosamine.
Human blood group B trisaccharide: Composed of α-L-fucose, β-D-galactose, and α-D-galactose
Uniqueness
Human blood group H type 1 trisaccharide is unique in its specific composition and role in the ABO blood group system. Unlike the A and B trisaccharides, which have different terminal monosaccharides, the H type 1 trisaccharide serves as a precursor for both A and B antigens. This makes it a fundamental component in blood group determination and compatibility .
Properties
Molecular Formula |
C20H35NO15 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-9(21-6(2)24)18(31)33-8(4-23)12(16)27/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |
InChI Key |
MGSDFCKWGHNUSM-QVPNGJTFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8341829.png)
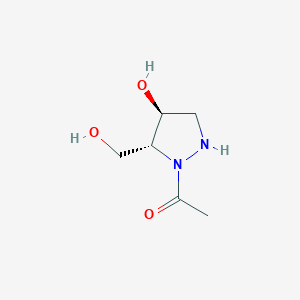
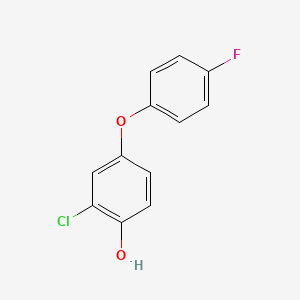
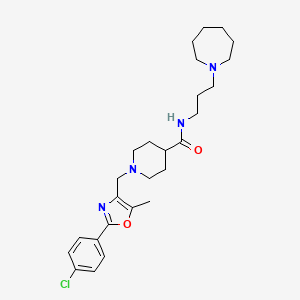
![8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-ylidene]ethylamine](/img/structure/B8341883.png)
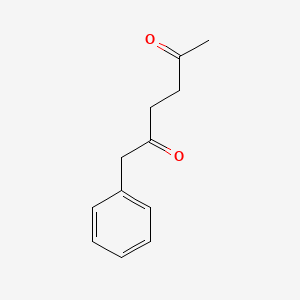
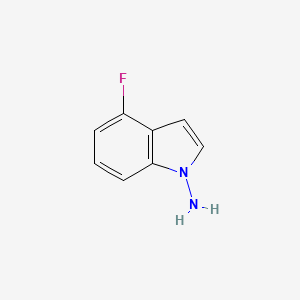
![[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid](/img/structure/B8341893.png)
![3-Bromo-5-[1,3]dioxolan-2-yl-phenol](/img/structure/B8341903.png)
![4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol](/img/structure/B8341906.png)
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
